Safinamide

MAO-B Inhibition Enzyme Selectivity Dopamine Metabolism

Safinamide is a reversible, highly selective MAO-B inhibitor (~5,918-fold vs. MAO-A) with a unique dual mechanism: it also blocks voltage-dependent sodium and calcium channels to reduce glutamate release. Unlike irreversible inhibitors selegiline and rasagiline, safinamide binds non-covalently, enabling dynamic regulation of MAO-B activity. With 95% oral bioavailability and a 23-24 h half-life, it is ideal for chronic dosing studies in PD models. Select safinamide for research requiring combined MAO-B inhibition and state-dependent sodium channel blockade—a profile not replicated by conventional MAO-B inhibitors.

Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
CAS No. 133865-89-1
Cat. No. B1662184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafinamide
CAS133865-89-1
Synonyms(S)-2-((4-(3-fluorobenzoxy)benzyl)amino)propanamide
2-(4-(3-fluorobenzyloxy)benzylamino)propionamide
fbap methanesulfonate
FCE 26743
FCE 28073
FCE-26743
FCE-28073
NW-1015
PNU 151774E
PNU-151774E
safinamide
safinamide methanesulfonate
Xadago
Molecular FormulaC17H19FN2O2
Molecular Weight302.34 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
InChIInChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
InChIKeyNEMGRZFTLSKBAP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Safinamide (CAS 133865-89-1) Overview: A Reversible MAO-B Inhibitor with Ion Channel Modulation


Safinamide is a reversible and highly selective monoamine oxidase B (MAO-B) inhibitor that also modulates voltage-dependent sodium and calcium channels, thereby reducing glutamate release [1]. Unlike irreversible MAO-B inhibitors such as selegiline and rasagiline, safinamide binds non-covalently to the enzyme, allowing for dynamic regulation of MAO-B activity [2]. The compound is approved in multiple jurisdictions as an add-on therapy to levodopa for the treatment of mid- to late-stage Parkinson's disease (PD) with motor fluctuations . Its dual mechanism—combining MAO-B inhibition with ion channel blockade—places safinamide in a distinct class of antiparkinsonian agents termed 'MAO-BIs plus,' which includes zonisamide [2].

Why Safinamide Cannot Be Interchanged with Other MAO-B Inhibitors in PD Research and Treatment


Generic substitution among MAO-B inhibitors in Parkinson's disease research or clinical protocols is not scientifically justified due to fundamental differences in mechanism of action, binding kinetics, and off-target activity. While selegiline and rasagiline are irreversible inhibitors that form covalent bonds within the MAO-B active site, safinamide is a reversible inhibitor, resulting in distinct pharmacodynamic profiles that affect both motor and non-motor outcomes differently [1]. Furthermore, safinamide possesses a second pharmacological mechanism—state-dependent blockade of voltage-gated sodium channels—that is absent in conventional MAO-B inhibitors but shared with zonisamide, a compound with a distinct efficacy and safety profile [2]. Consequently, the interchangeability of these agents is not supported by head-to-head comparative data, and procurement decisions must be guided by the specific evidence that differentiates safinamide within this class.

Quantitative Evidence for Safinamide Differentiation: Comparative Data vs. MAO-B Inhibitors and Analogs


MAO-B Selectivity: Safinamide Exhibits 48-Fold Higher Selectivity Than Selegiline and Rasagiline

Safinamide demonstrates approximately 5,000-fold greater selectivity for MAO-B over MAO-A, a value substantially exceeding that of its irreversible counterparts, selegiline (selectivity ratio of 127) and rasagiline (selectivity ratio of 103) [1]. The measured IC50 for safinamide against human recombinant MAO-B is 98 nM, compared to an IC50 of 580 μM for MAO-A, yielding a selectivity index (SI) of 5,918 . This high selectivity is maintained across different assay systems, with selectivity indices ranging from 3,455 to 5,918 depending on the experimental conditions [2]. The irreversible inhibitor selegiline, by contrast, loses MAO-B selectivity at higher concentrations due to dose-related inhibition of MAO-A, while safinamide's selectivity remains robust across its therapeutic dose range [1].

MAO-B Inhibition Enzyme Selectivity Dopamine Metabolism Tyramine Potentiation Risk

Motor Function Improvement: Safinamide Ranks First in Network Meta-Analysis for UPDRS III

In a Bayesian network meta-analysis of 31 randomized controlled trials encompassing 7,142 PD patients, safinamide 100 mg ranked first among all MAO-B inhibitors and MAO-BIs plus agents in improving UPDRS Part III (motor examination) scores [1]. The analysis compared selegiline, rasagiline, safinamide, and zonisamide as adjuvant therapy to levodopa. Safinamide demonstrated a mean difference in UPDRS III score change of 2.67 (95% CI: 1.45-3.87) versus levodopa monotherapy, compared with 2.74 (1.26-4.18) for selegiline, 2.04 (1.24-2.87) for rasagiline, and 2.20 (0.98-3.64) for zonisamide [1]. A separate systematic review and meta-analysis of 16 trials (4,314 patients) confirmed a significant improvement in UPDRS-III for safinamide compared to placebo, with a mean difference of -2.10 (95% CI: -3.09 to -1.11; n=8 studies) [2].

Parkinson's Disease Motor Symptoms UPDRS III Adjunctive Therapy

Adverse Event Profile: Safinamide Associated with Lower AE Incidence Than Rasagiline

In the same network meta-analysis that evaluated motor efficacy, rasagiline was associated with a higher incidence of adverse events (AEs) compared to both placebo and safinamide [1]. The surface under the cumulative ranking (SUCRA) analysis for safety outcomes indicated that 'MAO-BIs plus' agents (safinamide and zonisamide) had a higher probability of being safer agents compared to conventional MAO-B inhibitors (selegiline and rasagiline) [1]. A separate systematic review and meta-analysis of safinamide and zonisamide confirmed that both novel MAO-B inhibitors had a similar safety profile to placebo with regard to serious adverse events, with no significant difference in incidence rates across all examined doses [2].

Drug Safety Adverse Events Tolerability Parkinson's Disease

Pharmacokinetic Properties: 23-24 Hour Half-Life Supports Once-Daily Dosing

Safinamide exhibits a mean terminal half-life of approximately 23-24 hours following both single and multiple oral doses, supporting a once-daily dosing regimen . A randomized, parallel-group study in 24 healthy Chinese volunteers demonstrated that after a single 50 mg or 100 mg dose, the mean half-life was 23-24 hours, with steady-state concentrations achieved after 6 days of once-daily dosing . The compound exhibits high oral bioavailability of 95%, with peak plasma concentrations reached at a median time of 1.5-2 hours post-dose [1]. The long half-life of safinamide is a key differentiator from rasagiline, which has a terminal half-life of approximately 3 hours, though its irreversible inhibition results in a longer pharmacodynamic effect [2].

Pharmacokinetics Dosing Regimen Bioavailability Steady-State

State-Dependent Sodium Channel Blockade: Preferential Activity at Depolarized Potentials

Safinamide exhibits state-dependent blockade of voltage-gated sodium channels, with an IC50 of 8 μM at depolarized potentials compared to 262 μM at resting potentials, representing a 33-fold increase in potency under depolarizing conditions . This state-dependent inhibition is a pharmacodynamic property not shared by conventional MAO-B inhibitors (selegiline and rasagiline) [1]. In a mouse model of Parkinson's disease (MPTP-treated mice), safinamide reduced sodium current density in dorsal root ganglion (DRG) neurons and downregulated transcripts for Nav1.7 and Nav1.8 sodium channels (Scn9a and Scn10a), which are implicated in hyperalgesia and neuronal hyperexcitability [2]. Zonisamide shares this sodium channel blocking activity but exhibits a distinct selectivity profile and clinical indication pattern [1].

Ion Channel Modulation Sodium Channel Blockade Glutamate Release Neuroprotection

Recommended Application Scenarios for Safinamide in Scientific and Preclinical Research


Investigating Dual MAO-B Inhibition and Sodium Channel Modulation in PD Models

Safinamide is uniquely suited for studies examining the combined effects of MAO-B inhibition and state-dependent sodium channel blockade on motor function and neuronal excitability in Parkinson's disease models. The compound's 33-fold greater potency at depolarized versus resting sodium channels and its 5,000-fold MAO-B selectivity provide a dual mechanism that is not replicated by selegiline or rasagiline. Researchers should select safinamide over zonisamide when MAO-B selectivity is a critical parameter, as safinamide's selectivity index of ~5,918 exceeds that of zonisamide [1].

Long-Term Behavioral Studies Requiring Consistent Plasma Exposure

Safinamide's 23-24 hour elimination half-life and 95% oral bioavailability make it the preferred MAO-B inhibitor for chronic dosing studies in rodent or non-human primate models where maintaining steady-state plasma concentrations is essential. The once-daily dosing regimen simplifies experimental logistics and reduces handling stress in animals compared to rasagiline, which requires more frequent dosing due to its shorter 3-hour terminal half-life. The time-independent pharmacokinetics and dose-proportional exposure observed in clinical studies support predictable dose-response relationships in preclinical investigations.

Motor Fluctuation and Dyskinesia Studies as Levodopa Adjunctive Therapy

Safinamide is specifically indicated as add-on therapy to levodopa in patients with mid- to late-stage PD experiencing motor fluctuations . The network meta-analysis demonstrating that safinamide 100 mg ranks first in UPDRS III improvement among MAO-B inhibitors [1] provides strong evidence for its selection in studies focused on motor symptom control. The compound's favorable adverse event profile compared to rasagiline [1] may be particularly advantageous in studies where long-term tolerability and subject retention are key outcome measures. Additionally, safinamide has been shown to increase ON-time by approximately 1 hour per day without increasing troublesome dyskinesia [2].

Neuroprotection and Non-Motor Symptom Research

The dual mechanism of safinamide—MAO-B inhibition combined with glutamate release modulation via sodium channel blockade—positions it as a candidate for studies investigating neuroprotection and non-motor symptoms of PD. The reduction of glutamate excitotoxicity is a hypothesized mechanism for slowing disease progression, and safinamide's inhibition of glutamate release is a property not shared by conventional MAO-B inhibitors. Preclinical evidence demonstrating safinamide's effects on Nav1.7 and Nav1.8 transcripts in DRG neurons [3] supports its investigation in studies of pain and sensory abnormalities associated with PD, an area where selegiline and rasagiline have not demonstrated comparable activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Safinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.